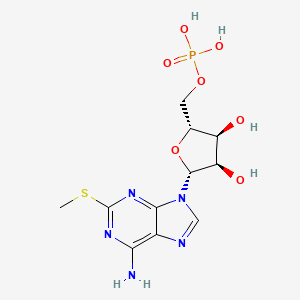

2-Methylthio-AMP

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTFTCNRRAQHEQ-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N5O7PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221068 | |

| Record name | Poly(2'-methylthioadenylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70804-88-5 | |

| Record name | Poly(2'-methylthioadenylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Poly(2'-methylthioadenylic acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2'-methylthioadenylic acid), a synthetic polynucleotide, holds potential for various applications in biomedical research and drug development. A thorough understanding of its physicochemical properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the known structural, spectroscopic, and thermodynamic characteristics of Poly(2'-methylthioadenylic acid). It includes a summary of its fundamental properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance. This document is intended to serve as a valuable resource for researchers investigating the properties and applications of this and similar modified polynucleotides.

Introduction

Poly(2'-methylthioadenylic acid), denoted as Poly(ms2A), is an analog of polyadenylic acid (Poly(A)) characterized by the presence of a methylthio (-SCH3) group at the 2' position of the ribose sugar. This modification can significantly influence the polymer's conformation, stability, and interactions with other biomolecules. Such synthetic polynucleotides are valuable tools in molecular biology and are being explored for their therapeutic potential. This guide synthesizes the available information on the physicochemical properties of Poly(ms2A) to facilitate further research and development.

Core Physicochemical Properties

Quantitative data on the physicochemical properties of Poly(2'-methylthioadenylic acid) is not extensively available in the public domain. The following table summarizes the fundamental known properties of its monomeric unit.

| Property | Value | Reference |

| CAS Number | 70804-88-5 | |

| Monomer Molecular Formula | C11H16N5O7PS | |

| Monomer Molecular Weight | 393.31 g/mol |

Note: Specific quantitative data for the polymer, such as melting temperature (Tm), UV absorbance maximum (λmax), molar extinction coefficient (ε), and molar ellipticity ([θ]), are not readily found in the surveyed literature. The properties of a closely related compound, Poly(2-methyladenylic acid) [poly(m2A)], have been reported to form a double-stranded protonated structure at pH 5.0 with a melting temperature (Tm) of 90°C in 0.15 M salt concentration. When mixed with polyuridylic acid (poly(U)), poly(m2A) forms a 1:1 complex with a Tm of 21°C in 0.15 M salt concentration.[1]

Synthesis and Purification

Poly(2'-methylthioadenylic acid) is typically synthesized enzymatically from its corresponding nucleotide diphosphate, 2'-methylthioadenosine 5'-diphosphate (ms2ADP).

Enzymatic Synthesis Workflow

The general workflow for the enzymatic synthesis of Poly(ms2A) is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization of Poly(ms2A).

Detailed Experimental Protocol: Enzymatic Synthesis

The following protocol is a general procedure for the enzymatic synthesis of polynucleotides using polynucleotide phosphorylase, which can be adapted for Poly(2'-methylthioadenylic acid).

Materials:

-

2'-methylthioadenosine 5'-diphosphate (ms2ADP)

-

Polynucleotide Phosphorylase (from Micrococcus luteus or E. coli)

-

Tris-HCl buffer (pH 8.0-9.0)

-

MgCl2

-

EDTA

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Ethanol (ice-cold, 100% and 70%)

-

Sodium acetate or sodium chloride

-

Nuclease-free water

-

Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

-

Reaction Setup:

-

In a sterile, nuclease-free microcentrifuge tube, combine the following components on ice:

-

ms2ADP to a final concentration of 1-10 mM.

-

Tris-HCl buffer to a final concentration of 50-100 mM.

-

MgCl2 to a final concentration of 5-10 mM.

-

Polynucleotide Phosphorylase (concentration to be optimized based on enzyme activity).

-

Nuclease-free water to the final desired volume.

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 2-16 hours. The optimal incubation time should be determined empirically.

-

-

Enzyme Inactivation and Deproteinization:

-

Stop the reaction by adding EDTA to a final concentration of 20 mM.

-

Add an equal volume of phenol:chloroform:isoamyl alcohol.

-

Vortex thoroughly and centrifuge at high speed for 5-10 minutes.

-

Carefully transfer the upper aqueous phase to a new sterile tube.

-

-

Ethanol Precipitation:

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2) or sodium chloride and 2.5-3 volumes of ice-cold 100% ethanol.

-

Mix well and incubate at -20°C for at least 1 hour (or overnight) to precipitate the polymer.

-

Centrifuge at high speed for 30 minutes at 4°C.

-

Carefully discard the supernatant.

-

-

Washing:

-

Wash the pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at high speed for 10 minutes at 4°C.

-

Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

-

Resuspension and Dialysis:

-

Resuspend the pellet in a suitable buffer (e.g., Tris-HCl with EDTA).

-

To remove unincorporated nucleotides and small oligomers, perform dialysis against a large volume of the resuspension buffer. Change the buffer several times over 24-48 hours.

-

-

Quantification and Storage:

-

Determine the concentration of the purified Poly(ms2A) by measuring the absorbance at 260 nm.

-

Store the purified polymer at -20°C or -80°C.

-

Physicochemical Characterization Methods

The structural and thermodynamic properties of Poly(2'-methylthioadenylic acid) are primarily investigated using spectroscopic and thermal denaturation techniques.

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy is used to determine the concentration and purity of nucleic acid solutions by measuring their absorbance of ultraviolet light. The absorbance maximum (λmax) for adenine-containing polymers is typically around 260 nm.

Experimental Protocol:

-

Sample Preparation: Prepare a dilution of the purified Poly(ms2A) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

Blank Measurement: Use the same buffer as a blank to zero the spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of the Poly(ms2A) solution at wavelengths from 220 nm to 320 nm to obtain the full spectrum and identify the λmax.

-

Concentration Determination: Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The purity can be assessed by the A260/A280 and A260/A230 ratios.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. For polynucleotides, the CD spectrum provides information about the secondary structure, such as the handedness of the helix and the stacking interactions between bases.

Experimental Protocol:

-

Sample Preparation: Prepare the Poly(ms2A) sample in a CD-compatible buffer (low in chloride ions and other absorbing species) at a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of interest in a 1 mm pathlength cuvette.

-

Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-320 nm).

-

Data Acquisition: Record the CD spectrum of the sample and the buffer blank.

-

Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100 * MW) / (c * l) where θ is the observed ellipticity in degrees, MW is the molecular weight of the repeating unit, c is the concentration in mg/mL, and l is the path length in cm.

Thermal Denaturation (Melting)

Principle: Thermal denaturation, or melting, involves monitoring the change in a physical property (commonly UV absorbance at 260 nm) as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the polymer is in a denatured (single-stranded) state. The sharpness of the transition provides information about the cooperativity of the melting process.

Experimental Protocol:

-

Sample Preparation: Prepare the Poly(ms2A) sample in a buffer of defined ionic strength.

-

Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the instrument to monitor the absorbance at 260 nm while ramping the temperature at a controlled rate (e.g., 0.5-1.0 °C/minute).

-

Data Acquisition: Record the absorbance at regular temperature intervals as the sample is heated from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

-

Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve (dA/dT vs. T).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of Poly(2'-methylthioadenylic acid) in cellular signaling pathways or its specific biological activities. However, related modified polynucleotides have been shown to possess biological effects. For instance, Poly(2'-O-methyladenylic acid) has been reported to inhibit tumor development induced by certain viruses.[2] It is plausible that the 2'-methylthio modification in Poly(ms2A) could also modulate its interaction with cellular components, such as proteins and enzymes, potentially leading to downstream biological effects. Further research is required to elucidate the specific biological functions and signaling interactions of Poly(ms2A).

Hypothetical Interaction and Downstream Effects

The diagram below illustrates a hypothetical logical flow of how a modified polynucleotide like Poly(ms2A) might exert a biological effect.

Caption: A potential mechanism of Poly(ms2A) biological activity.

Conclusion

This technical guide has summarized the currently available information on the physicochemical properties of Poly(2'-methylthioadenylic acid). While foundational data such as the monomer's molecular formula and CAS number are established, there is a notable absence of detailed quantitative data in the literature regarding its spectroscopic and thermodynamic properties. The provided experimental protocols for synthesis and characterization offer a starting point for researchers to generate these much-needed empirical data. Future investigations into the biological activities and potential signaling pathway interactions of Poly(ms2A) will be crucial for unlocking its full potential in drug development and biomedical research.

References

Discovery and synthesis of Poly(2'-methylthioadenylic acid).

An In-depth Technical Guide to the Discovery and Synthesis of Poly(2-methylthioadenylic acid)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2-methylthioadenylic acid), commonly abbreviated as Poly(ms²A), is a synthetic analog of polyadenylic acid [poly(A)] characterized by a methylthio (-SCH₃) group at the 2-position of the adenine base. This modification significantly alters the physicochemical properties of the polynucleotide, including its thermal stability and its ability to form complexes with complementary strands. The bulky methylthio substituent at the C2 position of the purine base can interfere with standard Watson-Crick base pairing, leading to the formation of alternative secondary structures. This guide provides a comprehensive overview of the discovery and synthesis of Poly(ms²A), detailing both enzymatic and chemical approaches, experimental protocols, and key characterization data.

Discovery and Initial Synthesis

The exploration of modified polynucleotides has been crucial for understanding nucleic acid structure and function. The synthesis of polymers like Poly(ms²A) was driven by an interest in how modifications to the purine ring affect secondary structure and interactions with other polynucleotides. Early synthesis of related modified polymers was achieved enzymatically. For instance, Poly(2-methylthio-7-deazainosinic acid) was successfully synthesized in high yield using polynucleotide phosphorylase from Micrococcus luteus with 2-methylthio-7-deazainosine 5'-diphosphate as the substrate[1]. This enzymatic approach laid the groundwork for synthesizing other 2-substituted purine polymers, including Poly(2-methylthioadenylic acid).

Synthesis Methodologies

The synthesis of Poly(2'-methylthioadenylic acid) and oligonucleotides containing 2-methylthioadenosine can be broadly categorized into two main strategies: enzymatic polymerization and solid-phase chemical synthesis.

Enzymatic Synthesis

Enzymatic polymerization is a powerful method for creating long-chain homopolymers from nucleotide diphosphates. The primary enzyme used for this purpose is Polynucleotide Phosphorylase (PNPase), which catalyzes the polymerization of ribonucleoside 5'-diphosphates in a template-independent manner.

This protocol is based on established methods for synthesizing modified polynucleotides using PNPase from sources like E. coli or Micrococcus luteus.[1][2]

-

Substrate Preparation: The monomer, 2-methylthioadenosine 5'-diphosphate (ms²ADP), must be synthesized and purified chemically.

-

Reaction Mixture Assembly:

-

Combine 2-methylthioadenosine 5'-diphosphate (ms²ADP) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add a divalent cation, typically MgCl₂ (e.g., 10 mM final concentration), which is essential for PNPase activity.

-

Add Polynucleotide Phosphorylase enzyme. The enzyme-to-substrate ratio is critical and must be optimized for yield and polymer length.

-

-

Incubation: Incubate the reaction mixture at 37°C. The reaction time can range from several hours to over a day, depending on the desired polymer length and enzyme activity.

-

Termination and Purification:

-

Terminate the reaction by adding EDTA to chelate the Mg²⁺ ions and by deproteinizing with a phenol-chloroform extraction.

-

Precipitate the synthesized Poly(ms²A) from the aqueous phase by adding sodium chloride or sodium acetate and cold ethanol.

-

Collect the precipitate by centrifugation.

-

Further purify the polymer using dialysis against a low-salt buffer to remove residual monomers and small oligomers.

-

-

Characterization: The final product is characterized by UV spectroscopy to determine concentration and hypochromicity, and by gel electrophoresis to assess size and purity.

Chemical Synthesis

The incorporation of 2-methylthioadenosine into oligonucleotides is achieved using standard automated phosphoramidite chemistry. This requires the chemical synthesis of a protected 2-methylthioadenosine phosphoramidite monomer that is compatible with the synthesizer's chemistry.

This protocol outlines the synthesis of the necessary phosphoramidite precursor and its use in an automated DNA/RNA synthesizer.[3]

-

Synthesis of the Phosphoramidite Monomer:

-

Step 1: Preparation of 2',3',5'-O-triacetyl-2-methylthio-6-chloropurine riboside. Start with 2',3',5'-O-triacetyl-6-chloro-2-aminopurine riboside, which is dissolved in anhydrous acetonitrile. Add dimethyldisulfide and isoamyl nitrite, then heat the mixture (e.g., at 60°C for 45 minutes)[3].

-

Step 2: Introduction of Protecting Groups. Protect the 5'-hydroxyl with a dimethoxytrityl (DMT) group and the 2'-hydroxyl with a suitable protecting group like tert-butyldimethylsilyl (TBDMS).

-

Step 3: Phosphitylation. React the 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to generate the final 3'-O-phosphoramidite monomer.

-

-

Automated Oligonucleotide Synthesis:

-

The custom 5'-DMT-2'-O-TBDMS-2-methylthioadenosine-3'-O-phosphoramidite is installed on an automated DNA/RNA synthesizer.

-

The synthesis cycle proceeds as standard:

-

Detritylation: Removal of the 5'-DMT group from the solid support-bound nucleotide.

-

Coupling: The custom phosphoramidite is activated and coupled to the free 5'-hydroxyl group. Coupling yields for the modified phosphoramidite are typically comparable to standard phosphoramidites[3].

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution. The 6-methylthio group has been shown to be stable under these standard oxidation conditions[3].

-

-

-

Cleavage and Deprotection:

-

After the synthesis is complete, the oligonucleotide is cleaved from the solid support.

-

The protecting groups (on the bases, phosphate backbone, and 2'-hydroxyl) are removed using a standard deprotection cocktail (e.g., a mixture of methylamine and ammonia).

-

-

Purification: The final product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Physicochemical Properties and Characterization

The introduction of the 2-methylthio group imparts unique properties to the polynucleotide. Characterization of these properties is essential for understanding its structure and potential applications.

| Property | Observation | Significance | Reference |

| Thermal Stability | Poly(ms²A) exhibits higher thermal stability compared to its parent polynucleotide, poly(A). | The methylthio group contributes to hydrophobic stabilization of the secondary structure. | [1] |

| Hypochromicity | The polymer shows pronounced hypochromicity upon forming an ordered structure. | Indicates a rigid, ordered structure with significant base stacking. | [1] |

| Complex Formation | Poly(ms²A) does not form a standard Watson-Crick complex with poly(C) due to steric hindrance from the bulky 2-methylthio group. | The modification prevents canonical base pairing, suggesting alternative interaction models. | [1] |

| Nuclease Resistance | Homopolymers like Poly(ms²c⁷I) (a related compound) are very stable against cleavage by nucleases such as S1 and RNase T2. | The rigid secondary structure conferred by the methylthio group protects the phosphodiester backbone from enzymatic degradation. | [1] |

Table 1: Summary of Physicochemical Properties of Poly(2-methylthio) Polynucleotides.

Conclusion

The synthesis of Poly(2'-methylthioadenylic acid) can be effectively achieved through both enzymatic polymerization for creating long homopolymers and chemical solid-phase synthesis for incorporating the modified nucleotide at specific positions within an oligonucleotide. The 2-methylthio modification confers increased thermal stability and nuclease resistance but inhibits canonical Watson-Crick base pairing. These unique characteristics make Poly(ms²A) and related oligonucleotides valuable tools for research into nucleic acid structure, thermodynamics, and the development of therapeutic oligonucleotides with enhanced stability. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers aiming to synthesize and utilize these modified nucleic acids.

References

- 1. Poly(2-methylthio-7-deazainosinic acid)--hydrophobic stabilization of polynucleotide secondary structure by the 2-methylthio group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polynucleotides. L. Synthesis and properties of poly (2'-chloro-2'-deoxyadenylic acid) and poly (2'-bromo-2'-deoxyadenylic acid) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]

Poly(2'-methylthioadenylic acid): A Structural and Conformational Overview for Researchers

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2'-methylthioadenylic acid), a synthetic analog of polyadenylic acid (Poly(A)), is a polynucleotide of interest in the fields of nucleic acid chemistry and drug development. The introduction of a methylthio (-SCH3) group at the 2' position of the ribose sugar introduces significant steric and electronic modifications to the polynucleotide backbone. These changes are anticipated to profoundly influence its secondary structure, conformational flexibility, and interactions with other biomolecules. This technical guide provides a comprehensive overview of the expected structural and conformational properties of Poly(2'-methylthioadenylic acid), drawing inferences from studies on closely related modified polynucleotides. Due to a scarcity of direct experimental data on Poly(2'-methylthioadenylic acid), this document also outlines the general experimental protocols that would be employed for its characterization.

Predicted Structure and Conformation

The defining feature of Poly(2'-methylthioadenylic acid) is the bulky and hydrophobic methylthio group at the 2'-hydroxyl position of the ribose sugar. This modification is expected to impart several key structural characteristics:

-

Increased Rigidity and Stability: The steric hindrance caused by the 2'-methylthio group is likely to restrict the conformational freedom of the sugar-phosphate backbone. This is supported by studies on Poly(2-methylthio-7-deazainosinic acid), where the 2-methylthio group was found to contribute to a rigid, ordered structure with high thermal stability.[1][2] This rigidity is a consequence of the bulky substituent limiting the puckering of the ribose ring and the rotation around the phosphodiester bonds.

-

Influence on Helical Structure: The conformation of the glycosidic bond (the bond between the base and the sugar) is a critical determinant of the overall helical structure. In related molecules like Poly(8-methyladenylic acid), modifications on the purine base lead to an alternating syn-anti conformation. While the modification in Poly(2'-methylthioadenylic acid) is on the sugar, the steric bulk could favor a particular glycosidic torsion angle, potentially leading to a well-defined, stable single-stranded helix or influencing the geometry of any duplex or triplex structures it might form.

-

Inhibition of Watson-Crick Base Pairing: Research on Poly(2-methyladenylic acid) has shown that a bulky group at the 2-position of the purine base can inhibit the formation of standard Watson-Crick base pairs.[3] Similarly, the 2'-methylthio group in Poly(2'-methylthioadenylic acid) is positioned in close proximity to the site of base pairing and would likely disrupt the formation of a canonical A-form or B-form double helix with a complementary strand like Poly(U) or Poly(T). However, the formation of alternative structures, such as Hoogsteen base-paired duplexes or triplexes, cannot be ruled out. For instance, Poly(2-methylthio-7-deazainosinic acid) is unable to form a complex with Poly(C) but can form a rigid triple helix with Poly(A).[1][2]

Quantitative Data

Table 1: Hypothetical Helical and Thermodynamic Parameters for Poly(2'-methylthioadenylic acid)

| Parameter | Expected Value/Range | Significance |

| Helical Parameters | ||

| Helical Sense | Right-handed | Common for A-form like structures |

| Residues per Turn | 10 - 12 | Dependent on the specific helical conformation adopted |

| Rise per Residue (Å) | 2.8 - 3.4 | Indicates the compactness of the helix |

| Helical Pitch (Å) | 28 - 38 | The overall length of one turn of the helix |

| Thermodynamic Parameters | ||

| Melting Temperature (Tm) | High | Reflects the thermal stability of the secondary structure |

| Enthalpy of Melting (ΔH°) | Positive | Energy required to denature the structure |

| Entropy of Melting (ΔS°) | Positive | Change in disorder upon denaturation |

Experimental Protocols

The characterization of the structure and conformation of a novel polynucleotide like Poly(2'-methylthioadenylic acid) would involve a combination of synthesis, purification, and biophysical analysis techniques.

Synthesis and Purification of Poly(2'-methylthioadenylic acid)

The synthesis would likely proceed through the enzymatic polymerization of 2'-methylthioadenosine 5'-diphosphate using an enzyme such as polynucleotide phosphorylase.

Protocol:

-

Synthesis of 2'-methylthioadenosine 5'-diphosphate: The monomer precursor would be chemically synthesized.

-

Enzymatic Polymerization: The synthesized diphosphate would be incubated with polynucleotide phosphorylase in a suitable buffer (e.g., Tris-HCl with MgCl2) to initiate polymerization.

-

Purification: The resulting polymer would be purified from the reaction mixture using techniques such as phenol-chloroform extraction, ethanol precipitation, and size-exclusion chromatography to remove the enzyme, unincorporated monomers, and short oligomers.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.

Protocol:

-

Sample Preparation: A purified and lyophilized sample of Poly(2'-methylthioadenylic acid) would be dissolved in a suitable deuterated buffer (e.g., D2O with a physiological salt concentration).

-

Data Acquisition: A suite of one- and two-dimensional NMR experiments (e.g., 1H, 13C, 31P, COSY, TOCSY, NOESY, HSQC, HMBC) would be performed on a high-field NMR spectrometer.

-

Data Analysis: The resulting spectra would be analyzed to assign chemical shifts to all non-exchangeable protons and other relevant nuclei. Through-bond and through-space correlations would be used to determine connectivities and internuclear distances, which in turn would be used to calculate structural parameters like torsion angles and to build a three-dimensional model of the polymer.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the secondary structure of chiral molecules like nucleic acids.

Protocol:

-

Sample Preparation: A dilute solution of Poly(2'-methylthioadenylic acid) would be prepared in a suitable buffer.

-

Data Acquisition: The CD spectrum would be recorded over a range of wavelengths (typically 190-320 nm).

-

Data Analysis: The shape and magnitude of the CD spectrum would provide information about the helical sense and the overall secondary structure. For example, a positive band around 260 nm and a negative band around 240 nm are characteristic of an A-form helix.

Thermal Stability Analysis

Thermal melting studies are used to determine the stability of the secondary structure.

Protocol:

-

Sample Preparation: A solution of Poly(2'-methylthioadenylic acid) in a buffered solution is placed in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Data Acquisition: The absorbance of the sample (typically at 260 nm) is monitored as the temperature is slowly increased.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the structure is denatured, is determined from the midpoint of the resulting sigmoidal melting curve. The shape of the curve provides information about the cooperativity of the melting transition.

Mandatory Visualizations

Workflow for Characterization of a Novel Polynucleotide

The following diagram illustrates a general workflow for the synthesis and characterization of a novel synthetic polynucleotide such as Poly(2'-methylthioadenylic acid).

Conclusion

While direct experimental data on Poly(2'-methylthioadenylic acid) is limited, the analysis of related modified polynucleotides provides a strong basis for predicting its structural and conformational properties. The presence of the 2'-methylthio group is expected to induce a rigid and stable structure, likely a single-stranded helix, and to disfavor the formation of canonical Watson-Crick base pairs. A comprehensive understanding of this novel polymer will require its synthesis and detailed characterization using the biophysical techniques outlined in this guide. Such studies will be crucial for elucidating its potential applications in nanotechnology and as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Poly(2'-methylthioadenylic acid) and Related Compounds in Biological Systems: A Technical Guide

Disclaimer: Extensive searches of scientific literature and databases did not yield any specific information regarding the mechanism of action, biological activity, or experimental protocols for Poly(2'-methylthioadenylic acid) . It is possible that this is a novel compound with no published research, is known by a different name, or the query may contain a typographical error.

This guide provides an in-depth overview of the known mechanisms of action for structurally related compounds, which may offer insights for researchers, scientists, and drug development professionals. The compounds discussed include Poly(2'-O-methyladenylic acid), Poly(2-azaadenylic acid), Poly(2-methylthio-7-deazainosinic acid), and the monomer 5'-Deoxy-5'-methylthioadenosine (MTA).

Poly(2'-O-methyladenylic acid) [poly(Am)]

Poly(2'-O-methyladenylic acid) has demonstrated notable effects on viral oncogenesis and the host immune response. Its mechanism appears to be mediated through the enhancement of the immune system.

Biological Activity

-

Antiviral and Antitumor Effects: Poly(Am) has been shown to inhibit tumor development and death induced by the Moloney sarcoma virus-leukemia virus complex in newborn mice. The greatest inhibitory effect was observed when the compound was administered at least 4 hours before viral inoculation[1][2].

-

Immune Enhancement: The antitumor effect of poly(Am) is likely mediated by its ability to enhance the host's immune response. It has been observed to increase the antibody response to endogenous leukemia virus envelope antigens, a phenomenon referred to as autogenous immunity[1][2].

Quantitative Data

| Compound | Dosage | Effect | Animal Model | Reference |

| Poly(2'-O-methyladenylic acid) | 10 µg per mouse | Inhibition of tumor development and death induced by Moloney sarcoma virus-leukemia virus complex | Newborn mice | [1][2] |

Experimental Protocols

In Vivo Antitumor Activity Assay:

-

Newborn BALB/c mice are used.

-

Poly(2'-O-methyladenylic acid) is administered intraperitoneally at a concentration of 10 µg per mouse at various time points before virus inoculation (e.g., 1, 4, 24 hours).

-

Mice are then challenged with an injection of Moloney sarcoma virus-leukemia virus complex.

-

The development of tumors and the time of death are monitored and recorded over a period of several weeks.

-

Control groups receive a placebo instead of the poly(Am).

Poly(2-azaadenylic acid) [(aza2A)n]

Poly(2-azaadenylic acid) is a synthetic analogue of polyadenylic acid where the CH-2 of the purine ring is replaced by a nitrogen atom. This modification significantly alters its biological properties.

Biological Activity

-

Lack of Interferon Induction: Unlike its parent compound, poly(A) complexed with poly(U), complexes of (aza2A)n with poly(U) fail to stimulate the production of interferon in primary rabbit kidney cells and human diploid fibroblasts[3].

-

Inhibition of Reverse Transcriptase: (aza2A)n exhibits a marked inhibitory effect on the endogenous RNA-directed DNA polymerase (reverse transcriptase) activity of murine leukemia virus[3].

-

Mild Complement Inhibition: It causes a relatively mild inhibition of complement activity in a hemolytic assay system[3].

Experimental Protocols

Reverse Transcriptase Inhibition Assay:

-

The assay is performed using a colorimetric enzyme immunoassay that measures the incorporation of digoxigenin- and biotin-labeled dUTP into DNA by the reverse transcriptase.

-

The reaction mixture contains a template-primer hybrid (e.g., poly(A) x oligo(dT)15), the reverse transcriptase enzyme from a retroviral source (e.g., HIV-1, AMV, M-MulV), and a mixture of deoxynucleotides including the labeled dUTP.

-

The inhibitor, in this case, Poly(2-azaadenylic acid), is added to the reaction mixture at various concentrations.

-

The reaction is incubated to allow for DNA synthesis.

-

The newly synthesized DNA, labeled with digoxigenin and biotin, is then captured on a streptavidin-coated microplate.

-

An anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) is added.

-

A colorimetric substrate is added, and the resulting color change is measured spectrophotometrically to quantify the amount of synthesized DNA, which is inversely proportional to the inhibitory activity of the compound.

Poly(2-methylthio-7-deazainosinic acid) [poly(ms2c7I)]

This polymer is a synthetic analogue of polyinosinic acid with modifications at the 2 and 7 positions of the purine ring. These changes confer significant structural stability.

Structural and Biological Properties

-

High Thermal Stability: Poly(ms2c7I) demonstrates much higher thermal stability compared to its parent polynucleotides, poly(I) and poly(7-deazainosinic acid)[4][5]. This is attributed to the hydrophobic stabilization provided by the 2-methylthio group.

-

Ordered Structure: Its sigmoidal melting curve and pronounced hypochromicity indicate a rigid, ordered structure[4][5].

-

Complex Formation: Due to the bulky 2-methylthio group, it does not form a complex with poly(C). However, it can form very rigid triple-stranded helices with poly(A)[4][5].

-

Nuclease Resistance: The homopolymer is highly stable against cleavage by nuclease S1 and ribonuclease T2, likely due to its rigid secondary structure[4][5].

Experimental Protocols

Enzymatic Synthesis of Poly(ms2c7I):

-

The monomer, 2-methylthio-7-deazainosine 5'-diphosphate, is synthesized chemically.

-

The polymerization is carried out enzymatically using polynucleotide phosphorylase from Micrococcus luteus.

-

The reaction is performed in a suitable buffer at an optimal temperature for the enzyme (e.g., 37°C).

-

The resulting polymer is then purified to remove any remaining monomers and enzyme.

5'-Deoxy-5'-methylthioadenosine (MTA)

MTA is the monomer unit of the requested compound and has well-documented biological activities, particularly in modulating the innate immune response.

Mechanism of Action in Macrophages

MTA reprograms the activation of macrophages, key cells of the innate immune system, by signaling through adenosine receptors. This leads to a shift from a pro-inflammatory to an anti-inflammatory phenotype.

-

Inhibition of Pro-inflammatory Cytokines: MTA blocks the production of the pro-inflammatory cytokine TNFα induced by various Toll-like receptor (TLR) ligands[6][7].

-

Adenosine Receptor Signaling: The inhibitory action of MTA is mediated through the activation of A2a and A2b adenosine receptors[6][7].

-

Suppression of NF-κB Signaling: MTA reduces TLR-induced NF-κB signaling, a critical pathway for the transcription of pro-inflammatory genes[6][7].

-

Enhanced LPS Tolerance: By promoting an anti-inflammatory phenotype, MTA enhances lipopolysaccharide (LPS) tolerance in macrophages[6][7].

-

Inhibition of NK Cell Function: MTA has also been shown to block the effector functions of Natural Killer (NK) cells, another crucial component of the innate immune system. It interferes with signaling pathways downstream of activating receptors, including the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways[8].

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for MTA in macrophages.

Experimental Protocols

Macrophage Activation Assay:

-

Bone marrow-derived macrophages (BMDMs) are cultured from the bone marrow of mice.

-

Cells are plated and treated with a TLR ligand (e.g., LPS) in the presence or absence of various concentrations of MTA.

-

After a specific incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

-

The concentration of TNFα in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

To determine the involvement of adenosine receptors, specific inhibitors for A2a and A2b receptors are added to the culture along with MTA and the TLR ligand, and the effect on TNFα production is measured.

-

For NF-κB signaling analysis, a reporter cell line (e.g., RAW-Blue™ cells) containing an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase) is used. The activation of NF-κB is quantified by measuring the reporter gene activity in the culture supernatant.

Experimental Workflow

References

- 1. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologic activities of poly (2-azaadenylic acid) and poly (2-azainosinic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poly(2-methylthio-7-deazainosinic acid)--hydrophobic stabilization of polynucleotide secondary structure by the 2-methylthio group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly(2-methylthio-7-deazainosinic acid)--hydrophobic stabilization of polynucleotide secondary structure by the 2-methylthio group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylthioadenosine reprograms macrophage activation through adenosine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Oncometabolite 5′-Deoxy-5′-Methylthioadenosine Blocks Multiple Signaling Pathways of NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Poly(2'-methylthioadenylic acid): A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Information regarding Poly(2'-methylthioadenylic acid) is sparse in publicly available scientific literature. This document summarizes the available data and provides context based on related 2'-modified polyadenylic acid analogues to infer potential therapeutic applications. The mechanisms and protocols described are largely based on principles established for similar, more extensively studied synthetic polynucleotides and should be considered hypothetical in the direct context of Poly(2'-methylthioadenylic acid) unless otherwise specified.

Introduction

Synthetic polynucleotides have long been investigated for their therapeutic potential, primarily as immunomodulators and antiviral agents. Their ability to mimic viral nucleic acids allows them to be recognized by host pattern recognition receptors (PRRs), triggering innate immune responses. Poly(2'-methylthioadenylic acid) is a synthetic analogue of polyadenylic acid with a methylthio group at the 2' position of the ribose sugar. This modification can influence the molecule's stability, conformation, and interaction with cellular components, potentially leading to unique biological activities. This technical guide provides a comprehensive overview of the known and potential therapeutic applications of Poly(2'-methylthioadenylic acid) and its close analogue, Poly(2'-O-methyladenylic acid).

Antiviral and Antineoplastic Potential

Direct Antiviral Activity

Limited research suggests that Poly(2'-methylthioadenylic acid) possesses direct antiviral properties through the inhibition of viral polymerases. An early study demonstrated that Poly(2'-methylthioadenylic acid) and its ethylthio counterpart, Poly(2'-ethylthioadenylic acid), inhibit the reverse transcriptase activity of Rauscher Leukemia Virus[1]. The study noted that the methylthio derivative was a more potent inhibitor than the ethylthio analogue, indicating that the nature of the 2'-substituent is critical for its inhibitory function[1]. This inhibitory action on a key viral enzyme suggests potential applications against retroviruses.

In Vivo Antitumor and Antiviral Effects of the Analogue Poly(2'-O-methyladenylic acid)

The closely related compound, Poly(2'-O-methyladenylic acid) [poly(Am)], has demonstrated significant in vivo efficacy against a retroviral complex. In newborn mice, poly(Am) inhibited tumor development and death induced by the Moloney sarcoma virus-leukemia virus complex[2][3]. The compound was effective at a dose of 10 µg per mouse when administered at least one hour before viral inoculation, with maximal inhibition observed when given four hours prior[2][3]. This suggests a potential prophylactic role for this class of compounds.

Immunomodulatory Effects

The therapeutic effects of synthetic polynucleotides are often mediated through their ability to modulate the host immune system.

Enhancement of Humoral Immunity by Poly(2'-O-methyladenylic acid)

In the same in vivo model mentioned above, Poly(2'-O-methyladenylic acid) was shown to enhance the antibody response to endogenous leukemia virus envelope antigens[2][3]. This suggests an adjuvant-like activity, boosting the host's ability to mount a specific immune response against viral components. This immunomodulatory effect is a promising avenue for therapeutic development, potentially in combination with vaccines or other immunotherapies.

Hypothesized Mechanism of Action: Toll-Like Receptor (TLR) Signaling

While the specific receptors for Poly(2'-methylthioadenylic acid) have not been identified, it is plausible that it interacts with Toll-Like Receptors (TLRs), which are key sensors of viral nucleic acids. TLR3, TLR7, and TLR8 are known to recognize single- and double-stranded RNA, leading to the production of type I interferons and other pro-inflammatory cytokines. The 2'-modification could influence the binding affinity and signaling outcome of these TLRs. For instance, 2'-O-methylation of RNA has been shown to modulate TLR-mediated interferon induction[4].

A hypothetical signaling pathway for a 2'-modified polyadenylic acid is depicted below.

Synthesis of Poly(2'-methylthioadenylic acid)

A generalized workflow for this process is illustrated below.

Quantitative Data

Due to the limited research on Poly(2'-methylthioadenylic acid), there is a lack of quantitative data regarding its efficacy, such as IC50 values for viral inhibition or dose-response curves for cytokine induction. The only available quantitative data point is the effective in vivo dose of 10 µg per mouse for the related compound, Poly(2'-O-methyladenylic acid), in inhibiting the Moloney sarcoma virus-leukemia virus complex[2][3].

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Poly(2'-methylthioadenylic acid) are not available in the published literature. For researchers interested in studying this compound, it would be necessary to adapt existing protocols for assessing the antiviral and immunomodulatory activity of other synthetic polynucleotides. Key assays would include:

-

Reverse Transcriptase Inhibition Assay: To quantify the direct inhibitory effect on viral polymerases.

-

Viral Yield Reduction Assay: To determine the compound's ability to inhibit viral replication in cell culture.

-

Interferon Induction Assay: Using methods such as ELISA or qPCR to measure the production of type I interferons in primary immune cells (e.g., peripheral blood mononuclear cells) or cell lines (e.g., A549) upon treatment.

-

Cytokine Profiling: To assess the broader immunomodulatory effects by measuring a panel of cytokines and chemokines.

-

TLR Reporter Assays: To identify the specific pattern recognition receptors involved in its mechanism of action.

-

In Vivo Antiviral/Antitumor Models: To evaluate the therapeutic efficacy in relevant animal models.

Conclusion and Future Directions

Poly(2'-methylthioadenylic acid) represents a potentially interesting but vastly understudied synthetic polynucleotide. The limited available data suggests a direct antiviral activity through the inhibition of reverse transcriptase. Based on the activity of the closely related Poly(2'-O-methyladenylic acid), it is plausible that Poly(2'-methylthioadenylic acid) also possesses in vivo antiviral and immunomodulatory properties, including the enhancement of humoral immunity.

Significant further research is required to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

-

Developing a robust and scalable synthesis method.

-

Conducting comprehensive in vitro studies to determine its antiviral spectrum and potency (IC50 values) against a range of viruses.

-

Characterizing its immunomodulatory profile, including its ability to induce interferons and other cytokines.

-

Identifying the specific cellular receptors and signaling pathways it activates.

-

Evaluating its efficacy and safety in preclinical animal models.

The exploration of 2'-modified polynucleotides like Poly(2'-methylthioadenylic acid) could lead to the development of novel therapeutics for viral infections and cancers.

References

- 1. A study of antitemplate inhibition of mammalian, bacterial and viral DNA polymerases by 2- and 2'-substituted derivatives of polyadenylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interferon-beta induction through toll-like receptor 3 depends on double-stranded RNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Poly(2'-methylthioadenylic acid): A Technical Guide to a Promising Nucleic Acid Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2'-methylthioadenylic acid) (PmsA) is a synthetic nucleic acid analog characterized by the substitution of the 2'-hydroxyl group of the ribose sugar with a methylthio (-SCH3) group. This modification imparts unique physicochemical and biological properties to the polymer, making it a subject of interest for various therapeutic and research applications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of PmsA, with a focus on quantitative data and detailed experimental methodologies. While direct extensive research on PmsA is limited, this guide draws upon data from closely related 2'-modified nucleic acid analogs to provide a thorough understanding of its potential.

Core Properties of Poly(2'-methylthioadenylic acid)

The introduction of the 2'-methylthio group significantly influences the key properties of the nucleic acid polymer, including its thermal stability, resistance to nuclease degradation, and biological activity.

Thermal Stability of Duplexes

The 2'-methylthio modification has a notable impact on the stability of nucleic acid duplexes. Studies on related 2'-methylthio-N6-alkyladenosine-containing RNA duplexes indicate that this modification generally leads to a destabilization of the duplex. This is in contrast to the more common 2'-O-methyl modification, which is known to enhance duplex stability. The destabilizing effect is attributed to steric hindrance and altered hydrogen bonding patterns within the duplex.

| Modification | Position in Duplex | Change in Free Energy (ΔΔG°37) (kcal/mol) vs. Unmodified | Reference |

| 2-methylthio-N6-isopentenyladenosine | Internal | +0.94 | [1] |

| 2-methylthio-N6-methyladenosine | Internal | +0.29 | [1] |

Note: Positive ΔΔG°37 values indicate destabilization of the duplex compared to the unmodified counterpart.

Nuclease Resistance

| Modification | Nuclease | Half-life (t1/2) | Reference |

| 2'-O-Methyl (phosphorothioate backbone) | 10% Fetal Bovine Serum | > 72 hours | [2] |

| 2'-O-Methoxyethyl-2-thiothymidine (phosphodiester) | Snake Venom Phosphodiesterase | > 24 hours | [3] |

| 2'-Fluoro-4'-thioRNA | 50% Human Plasma | 53.2 min | [4] |

| 2'-O-Methyl-4'-thioRNA | 50% Human Plasma | 1631 min | [4] |

Synthesis of Poly(2'-methylthioadenylic acid)

The synthesis of PmsA involves a multi-step process that begins with the chemical synthesis of the 2'-methylthioadenosine monomer, followed by its conversion to a phosphoramidite building block, and subsequent solid-phase oligonucleotide synthesis.

Experimental Protocol: Synthesis of 2'-S-Methyl-2'-thioadenosine

This protocol is based on established methods for the synthesis of 2'-thioadenosine derivatives.

-

Protection of Adenosine: Start with commercially available adenosine. Protect the 3' and 5' hydroxyl groups using a suitable protecting group strategy, for example, with a 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane bridge.

-

Activation of the 2'-Hydroxyl Group: Activate the 2'-hydroxyl group for nucleophilic substitution. This can be achieved by converting it into a good leaving group, such as a triflate or a mesylate.

-

Nucleophilic Substitution with a Thiolating Agent: Introduce the thio-functionality by reacting the activated adenosine derivative with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). This reaction proceeds via an SN2 mechanism, leading to the inversion of stereochemistry at the 2'-position.

-

Deprotection: Remove the protecting groups from the 3' and 5' positions to yield 2'-S-methyl-2'-thioadenosine.

Experimental Protocol: Preparation of 2'-S-Methyladenosine Phosphoramidite

This protocol is adapted from standard phosphoramidite synthesis procedures.

-

5'-DMT Protection: React the 2'-S-methyl-2'-thioadenosine with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine to protect the 5'-hydroxyl group.

-

Phosphitylation: React the 5'-O-DMT-2'-S-methyl-2'-thioadenosine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid catalyst (e.g., tetrazole) or a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

-

Purification: Purify the resulting phosphoramidite by silica gel chromatography to obtain the pure product ready for oligonucleotide synthesis.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The synthesis of Poly(2'-methylthioadenylic acid) is performed on an automated DNA/RNA synthesizer using the prepared phosphoramidite.

-

Support Preparation: Start with a solid support (e.g., controlled pore glass, CPG) functionalized with the initial nucleoside.

-

Synthesis Cycle:

-

Detritylation: Remove the DMT protecting group from the 5'-hydroxyl of the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

-

Coupling: Couple the 2'-S-methyladenosine phosphoramidite to the free 5'-hydroxyl group in the presence of an activator (e.g., tetrazole).

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the newly formed phosphite triester to the more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).

-

-

Repeat Cycle: Repeat the synthesis cycle until the desired polymer length is achieved.

-

Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove all protecting groups using a suitable deprotection reagent (e.g., concentrated ammonium hydroxide).

-

Purification: Purify the final product using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Potential Biological Activities and Applications

While specific biological activities of PmsA are not well-documented, the properties of related modified polynucleotides suggest several potential applications.

Antiviral and Interferon-Inducing Activity

Double-stranded RNA analogs, such as Poly(I:C), are known to be potent inducers of the interferon response, a key component of the innate immune system's defense against viral infections. Modifications to the polynucleotide backbone can modulate this activity. For instance, some thio-substituted polyinosinic acids have shown inhibitory effects on reverse transcriptase activity of oncornaviruses. It is plausible that PmsA, particularly when forming a duplex with a complementary strand like polyuridylic acid (Poly(U)), could exhibit antiviral or immunomodulatory properties. Further research is needed to investigate its ability to activate pattern recognition receptors like Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs), which are central to the interferon induction pathway.

Antisense and RNAi Applications

The enhanced nuclease resistance conferred by the 2'-methylthio modification makes PmsA a potential candidate for antisense and RNA interference (RNAi) applications. Oligonucleotides with this modification could be designed to bind to specific messenger RNA (mRNA) targets, thereby inhibiting protein translation or inducing mRNA degradation. However, the observed duplex destabilization might be a limiting factor for these applications, as high binding affinity to the target RNA is crucial for efficacy.

Conclusion

Poly(2'-methylthioadenylic acid) represents an intriguing nucleic acid analog with distinct properties. While the 2'-methylthio modification appears to destabilize duplexes, it likely offers significant protection against nuclease degradation. The synthesis of PmsA can be achieved through established chemical and solid-phase synthesis methodologies. Although its biological activities are not yet well-explored, analogies with other modified polynucleotides suggest potential applications as an immunomodulatory or antiviral agent. Further research is warranted to fully elucidate the structure-activity relationships of PmsA and to explore its therapeutic potential. This guide serves as a foundational resource for researchers and developers interested in harnessing the unique characteristics of this modified nucleic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2'-modified-2-thiothymidine oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Thiolated Polynucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolated polynucleotides, particularly those with phosphorothioate (PS) linkages where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, represent a cornerstone of oligonucleotide-based therapeutics. This chemical modification imparts crucial biological properties that enhance their efficacy as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), aptamers, and immunomodulatory agents. This guide provides an in-depth technical overview of the biological activity of thiolated polynucleotides, focusing on their mechanism of action, quantitative biophysical and pharmacokinetic parameters, and the experimental methodologies used for their characterization.

Core Biological Activities of Thiolated Polynucleotides

The substitution of a sulfur atom for a non-bridging oxygen in the phosphodiester backbone of a polynucleotide profoundly alters its biological behavior. The key advantages conferred by this modification include:

-

Enhanced Nuclease Resistance: The phosphorothioate bond is significantly more resistant to degradation by cellular nucleases (both endo- and exonucleases) compared to the natural phosphodiester linkage.[1][2][3][4] This increased stability extends the in vivo half-life of the oligonucleotide, allowing for sustained therapeutic activity.[5][6][7]

-

Improved Cellular Uptake: Thiolated polynucleotides exhibit enhanced penetration into cells, a critical barrier for oligonucleotide therapeutics.[8][9] This uptake is thought to be mediated by interactions with cell surface proteins and may involve a process known as thiol-mediated uptake.[8]

-

Modulation of Protein Binding: The phosphorothioate modification increases the affinity of oligonucleotides for a wide range of plasma and intracellular proteins.[10][11][12] This protein binding influences their pharmacokinetic profile, tissue distribution, and can impact their mechanism of action and potential toxicity.

Quantitative Data on Thiolated Polynucleotides

The following tables summarize key quantitative data related to the biological activity of phosphorothioate-modified oligonucleotides.

Table 1: Nuclease Resistance of Phosphorothioate (PS) vs. Phosphodiester (PO) Oligonucleotides

| Oligonucleotide Type | Nuclease Source | Incubation Time (hours) | Percent Degradation | Reference |

| Phosphodiester (PO) | Human Plasma | 4 | ~80% | [13] |

| Phosphorothioate (PS) | Human Plasma | 24 | <20% | [13] |

| Phosphodiester (PO) | 3'-exonuclease | 2 | 100% | [1] |

| All-Rp-PS | 3'-exonuclease | 8 | ~50% | [14] |

| All-Sp-PS | 3'-exonuclease | 8 | ~0% | [14] |

Table 2: Cellular Uptake of Phosphorothioate (PS) Oligonucleotides

| Cell Line | Oligonucleotide Concentration (µM) | Incubation Time (hours) | Uptake (molecules/cell) | Reference |

| HeLa | 1 | 4 | ~1.5 x 10^6 | [9] |

| A549 | 2.5 | 24 | Varies (Good Uptake) | [15][16] |

| H460 | 2.5 | 24 | Varies (Poor Uptake) | [15][16] |

| K562 | <1 | Not Specified | Receptor-mediated | [9] |

Table 3: Binding Affinities of Phosphorothioate (PS) Antisense Oligonucleotides (ASOs) to Plasma Proteins

| Plasma Protein | Concentration in Plasma (µM) | Binding Affinity (Kd, µM) | Reference |

| Albumin | 600 | ~100 | [10] |

| α2-Macroglobulin | 3.5 | ~0.1 | [10] |

| Fibronectin | 0.7 | ~1 | [10] |

Table 4: In Vivo Half-Life of Phosphorothioate (PS) Oligonucleotides

| Species | Route of Administration | Initial Half-life (t½α) | Elimination Half-life (t½β) | Reference |

| Rat | Intravenous | 15-25 minutes | 20-40 hours | [5] |

| Monkey | Subcutaneous | ~3 hours | Not Specified | [6] |

| Mouse | Inhalation | Not Specified | >20 hours (in lung) | [17] |

Signaling Pathways and Mechanisms of Action

Thiolated polynucleotides exert their therapeutic effects through various signaling pathways and mechanisms. The following diagrams illustrate three key examples.

References

- 1. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synoligo.com [synoligo.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetics of phosphorothioate antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 9. Binding, uptake, and intracellular trafficking of phosphorothioate-modified oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic and toxicity profile of a phosphorothioate oligonucleotide following inhalation delivery to lung in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Poly(2'-methylthioadenylic acid): A Technical Guide for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(2'-methylthioadenylic acid), a synthetic analog of polyadenylic acid, is emerging as a molecule of interest in the field of antiviral research. Its structural modifications offer unique biochemical properties that may be harnessed for therapeutic purposes. This technical guide provides a comprehensive overview of Poly(2'-methylthioadenylic acid), including its synthesis, proposed mechanisms of action, and methodologies for its investigation as a potential antiviral agent. The exploration of such novel compounds is critical in the ongoing search for effective treatments against a broad spectrum of viral pathogens.

Antiviral Activity and Mechanism of Action

Poly(2'-methylthioadenylic acid) and its close analog, Poly(2'-O-methyladenylic acid) or poly(Am), have demonstrated antiviral potential through two primary mechanisms: direct inhibition of viral enzymes and modulation of the host immune response.

Direct Antiviral Activity: Reverse Transcriptase Inhibition

Research has shown that derivatives of polyadenylic acid can directly interfere with viral replication. Specifically, Poly(2-methylthioinosinic acid), a structurally related compound, has been found to be a potent inhibitor of the reverse transcriptase activity of murine leukemia and sarcoma viruses.[1] This suggests that Poly(2'-methylthioadenylic acid) may also function as a direct-acting antiviral by targeting and inhibiting viral polymerases, such as reverse transcriptase, which are crucial for the replication of retroviruses.

Immunomodulatory Effects

Poly(2'-O-methyladenylic acid) [poly(Am)] has been observed to inhibit tumor development induced by the Moloney sarcoma virus-leukemia virus complex in newborn mice.[1][2][3] This effect is believed to be mediated through the enhancement of the host's immune response.[1][2][3] As a synthetic RNA analog, Poly(2'-methylthioadenylic acid) has the potential to be recognized by host pattern recognition receptors (PRRs), thereby triggering an innate immune response.

The 2'-O-methylation of RNA is a key factor in how the innate immune system distinguishes self from non-self. Generally, 2'-O-methylated RNA is known to suppress the activation of Toll-like receptors 7 and 8 (TLR7/8).[2][4][5][6] This suggests that while the polynucleotide backbone may be recognized, the 2'-modification could dampen or modulate the specific downstream signaling cascade, potentially leading to a more controlled and beneficial immune activation for antiviral defense.

Quantitative Data

Currently, publicly available quantitative data, such as IC50 values for Poly(2'-methylthioadenylic acid) against specific viruses, is limited. The primary reported in vivo effect is the inhibition of tumor development and mortality in mice infected with the Moloney sarcoma virus-leukemia virus complex.[1][3]

| Compound | Virus | Model System | Effect | Dosage |

| Poly(2'-O-methyladenylic acid) [poly(Am)] | Moloney sarcoma virus-leukemia virus complex | Newborn mice | Inhibition of tumor development and death | 10 µg per mouse[1][3] |

Experimental Protocols

Synthesis of Poly(2'-methylthioadenylic acid)

The synthesis of Poly(2'-methylthioadenylic acid) is a two-step process involving the chemical synthesis of the monomer, 2'-methylthioadenosine 5'-triphosphate, followed by enzymatic polymerization.

1. Synthesis of 2'-methylthioadenosine 5'-triphosphate:

-

Protection of the reactive groups on the ribose and adenine base of 2'-methylthioadenosine.

-

Phosphorylation at the 5'-hydroxyl group.

-

Subsequent phosphorylation to yield the triphosphate.

-

Deprotection to yield the final product.

2. Enzymatic Polymerization:

The polymerization of the 2'-methylthioadenosine 5'-triphosphate can be achieved using a polynucleotide phosphorylase enzyme. A general protocol adapted from the synthesis of similar polymers is as follows:[9]

-

Reaction Mixture:

-

2'-methylthioadenosine 5'-diphosphate (substrate)

-

Polynucleotide phosphorylase (e.g., from E. coli)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

-

Procedure:

-

Dissolve the 2'-methylthioadenosine 5'-diphosphate in the reaction buffer.

-

Add the polynucleotide phosphorylase to initiate the polymerization.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specified period.

-

Monitor the reaction progress by measuring the release of inorganic phosphate.

-

Terminate the reaction and purify the resulting Poly(2'-methylthioadenylic acid) using techniques such as ethanol precipitation or size-exclusion chromatography.

-

Antiviral Assays

1. Reverse Transcriptase Inhibition Assay:

This assay determines the ability of Poly(2'-methylthioadenylic acid) to inhibit the activity of reverse transcriptase. A common method is a colorimetric assay:[10][11]

-

Principle: A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is used by reverse transcriptase to synthesize DNA. The incorporation of digoxigenin- and biotin-labeled dUTP into the newly synthesized DNA is quantified using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.

-

Procedure:

-

Prepare a reaction mixture containing the reverse transcriptase enzyme, the template/primer, labeled dNTPs, and varying concentrations of Poly(2'-methylthioadenylic acid).

-

Incubate the mixture to allow for DNA synthesis.

-

Transfer the reaction products to a streptavidin-coated microplate to capture the biotin-labeled DNA.

-

Add the anti-digoxigenin-peroxidase conjugate.

-

Add the peroxidase substrate and measure the resulting color change spectrophotometrically.

-

Calculate the percent inhibition of reverse transcriptase activity at each concentration of the test compound.

-

2. Plaque Reduction Assay:

This assay is the gold standard for measuring the inhibition of viral replication.[12][13][14][15]

-

Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. An overlay medium is added to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques compared to an untreated control indicates antiviral activity.

-

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of Poly(2'-methylthioadenylic acid).

-

Pre-incubate the virus with the different concentrations of the compound.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the compound.

-

Incubate the plates for a period sufficient for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque reduction for each concentration and determine the IC50 value.

-

Visualizations

Proposed Signaling Pathways

The immunomodulatory effects of Poly(2'-methylthioadenylic acid) are likely initiated through its recognition by innate immune sensors. As a synthetic RNA, it may interact with endosomal Toll-like receptors (TLRs) or cytosolic RIG-I-like receptors (RLRs). The 2'-O-methylation is known to influence these interactions.

Caption: Proposed interaction of Poly(2'-methylthioadenylic acid) with innate immune signaling pathways.

Experimental Workflow: Antiviral Screening

The following workflow outlines the general steps for screening the antiviral activity of Poly(2'-methylthioadenylic acid).

Caption: General experimental workflow for the antiviral evaluation of Poly(2'-methylthioadenylic acid).

Conclusion

Poly(2'-methylthioadenylic acid) presents a promising avenue for antiviral drug discovery. Its potential dual mechanism of action, involving both direct viral enzyme inhibition and immunomodulation, makes it an attractive candidate for further investigation. The technical information and experimental protocols provided in this guide are intended to serve as a foundational resource for researchers in this area. Further studies are warranted to elucidate its precise antiviral spectrum, quantify its efficacy, and fully characterize its interaction with the host immune system.

References

- 1. Effects of poly(2'-O-methyladenylic acid) on susceptibility and autogenous immunity to RNA tumor virus oncogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Poly(2′-O-Methyladenylic Acid) on Susceptibility and Autogenous Immunity to RNA Tumor Virus Oncogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2'-O-methyl-modified RNAs act as TLR7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2‐Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 13. protocols.io [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

Poly(2'-methylthioadenylic acid) and its interaction with reverse transcriptase.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Reverse transcriptase (RT), an essential enzyme for the replication of retroviruses such as HIV, remains a critical target for antiviral drug development. Polynucleotides and their analogs have been investigated as potential inhibitors of this enzyme. Among these, Poly(2'-methylthioadenylic acid), a synthetic analog of polyadenylic acid, has demonstrated significant inhibitory activity against retroviral reverse transcriptases. This technical guide provides a comprehensive overview of the interaction between Poly(2'-methylthioadenylic acid) and reverse transcriptase, including its synthesis, inhibitory effects, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of novel antiretroviral therapies.

Introduction

The discovery of reverse transcriptase inhibitors revolutionized the treatment of HIV/AIDS. These inhibitors are broadly classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Polynucleotide analogs represent another class of compounds that can interfere with the function of reverse transcriptase. Poly(2'-methylthioadenylic acid), hereafter referred to as Poly(ms²A), is a modified polyadenylic acid that has shown potent inhibitory effects on the reverse transcriptase activity of murine leukemia viruses[1]. This document consolidates the available scientific information on Poly(ms²A), focusing on its synthesis, its interaction with reverse transcriptase, and the experimental protocols relevant to its study.

Synthesis of Poly(2'-methylthioadenylic acid)

The synthesis of Poly(ms²A) is a two-step process involving the chemical synthesis of the monomer, 2'-methylthioadenosine 5'-diphosphate (ms²ADP), followed by its enzymatic polymerization.

Synthesis of 2'-methylthioadenosine 5'-diphosphate (ms²ADP)

Enzymatic Polymerization of ms²ADP

The polymerization of nucleoside diphosphates into polynucleotides is commonly achieved using the enzyme polynucleotide phosphorylase (PNPase). This enzyme catalyzes the reversible polymerization of ribonucleoside diphosphates with the release of inorganic phosphate. The general protocol for the enzymatic synthesis of polyadenylic acid analogs is as follows:

Experimental Protocol: Enzymatic Polymerization

-

Reaction Mixture Preparation: A typical reaction mixture contains the nucleoside diphosphate (e.g., ms²ADP), a buffer solution (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂ or MnCl₂), and polynucleotide phosphorylase.

-